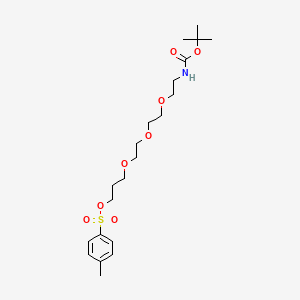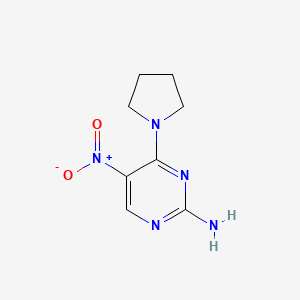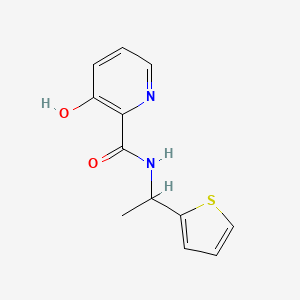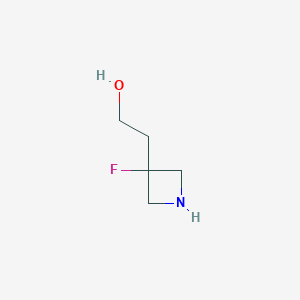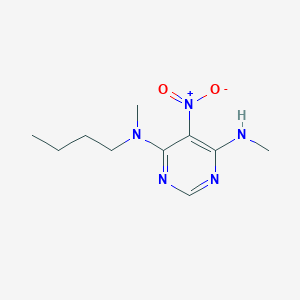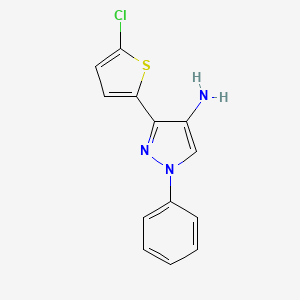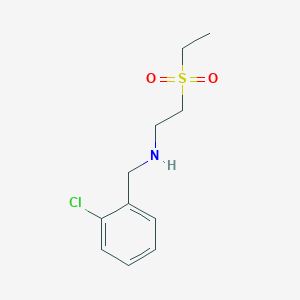
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine: is an organic compound characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and ethylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chlorobenzyl chloride is reacted with ethylsulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanamines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
- n-(2-Chlorobenzyl)-2-(methylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(propylsulfonyl)ethan-1-amine
- n-(2-Chlorobenzyl)-2-(butylsulfonyl)ethan-1-amine
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfonyl group.
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and interaction with molecular targets.
- Applications: While all these compounds may share similar applications, the specific properties of n-(2-Chlorobenzyl)-2-(ethylsulfonyl)ethan-1-amine make it particularly suitable for certain reactions or interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H16ClNO2S |
|---|---|
Poids moléculaire |
261.77 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-ethylsulfonylethanamine |
InChI |
InChI=1S/C11H16ClNO2S/c1-2-16(14,15)8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
WMUOLTAIQDMEFG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCNCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
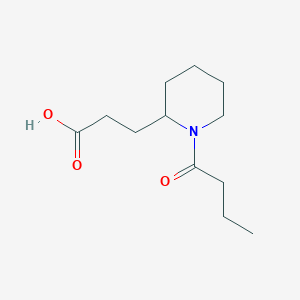
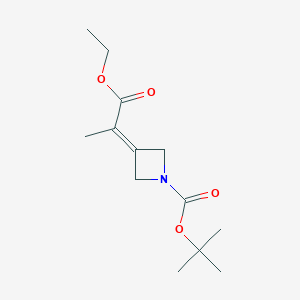
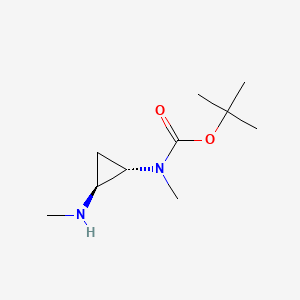
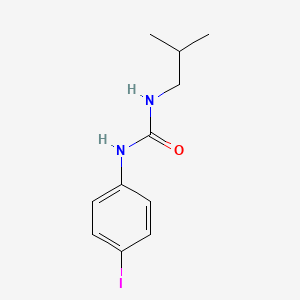
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
